

# Navigating the New Research Landscape: A Comparative Guide to Texas Senate Bill 17

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Austin, TX – The passage of Texas Senate Bill 17 (SB 17), which prohibits diversity, equity, and inclusion (DEI) offices and initiatives at public institutions of higher education, has introduced a significant shift in the operational and cultural landscape of academic research in the state. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the research environment before and after the implementation of SB 17, providing expert opinions, data-driven insights, and detailed guidance for navigating this new terrain.

Effective January 1, 2024, SB 17 mandates the cessation of all DEI-related activities to maintain state funding.[1] While the bill includes explicit exemptions for "scholarly research" and "creative work," the lack of precise definitions within the legislation has created uncertainty within the scientific community.[2] University systems have issued guidance to interpret these exemptions, aiming to ensure the continuation of vital research while adhering to the new law. [3][4]

## The Shifting Dynamics of Research Post-SB 17

The core of SB 17's impact on the research community lies in the prohibition of DEI offices and mandatory DEI training.[5] This has led to the closure of university centers and the termination of staff who previously supported DEI initiatives. For researchers, this translates to a tangible loss of institutional resources that fostered a diverse and inclusive research environment.

Expert opinions, particularly from the Texas chapter of the American Association of University Professors (AAUP), warn of a potential "chilling effect" on academic freedom. There is concern that the ambiguity of the law and the fear of non-compliance may lead to self-censorship, with researchers avoiding topics related to race, equity, and other areas that might be perceived as falling under the umbrella of DEI.

A significant concern for the research community is the potential impact on federal and private grant funding. The Texas AAUP estimates that approximately \$1.5 billion per year in grants that require DEI components could be at risk. While university guidance suggests that grant applications can still be successful by highlighting support for first-generation, low-income, or underserved student populations without explicit DEI language, the long-term competitiveness of Texas institutions for such funding remains a key question.

## Quantitative Insights: The Emerging Impact of SB 17

While comprehensive long-term data on the effects of SB 17 is still being collected, initial reports and analyses provide a preliminary picture of the shifting landscape.

| Metric  | Pre-SB 17 Environment   | Post-SB 17 Environment (Projected/Observed)  | Source |
|---|---|--|--------|
| Federal and Private Grant Funding with DEI Components     | Texas institutions were fully competitive for all federal and private grants, including those with explicit DEI requirements. | An estimated \$1.5 billion per year in grant funding is potentially at risk for Texas institutions.  |        |
| Faculty Engagement in DEI-Related Research and Discussion | Faculty openly engaged in research and classroom discussions on topics of race, equity, and inclusion.                        | A survey indicates that approximately 44% of students report not learning about race from anyone on campus, suggesting a potential chilling effect on faculty. |        |
| Institutional Support for Underrepresented Researchers    | Universities maintained dedicated DEI offices and staff to support researchers from diverse backgrounds.                      | DEI offices have been closed, and staff terminated, leading to a loss of institutional support structures.   |        |

The Texas Higher Education Coordinating Board is mandated to conduct a biennial study on the impact of SB 17 on various student success metrics, which will provide more concrete data in the future.

## Navigating Research in a Post-SB 17 World: A Protocol for Scientists

Researchers in Texas must now operate within a new framework of compliance. The following protocol, based on guidance from Texas university systems, outlines key considerations for continuing research activities:

#### Grant Proposals:

- **Focus on Broadly Defined Needs:** When addressing grant requirements for broader impacts, frame proposals around support for "first-generation college students, low-income students, or underserved student populations" rather than using explicit DEI terminology.
- **Emphasize Research Merit:** The core of any grant application should remain the scientific merit and innovation of the proposed research.
- **Certify Compliance:** Institutions can provide a statement certifying compliance with state and federal non-discrimination laws as part of the grant application.

#### Research Topics and Dissemination:

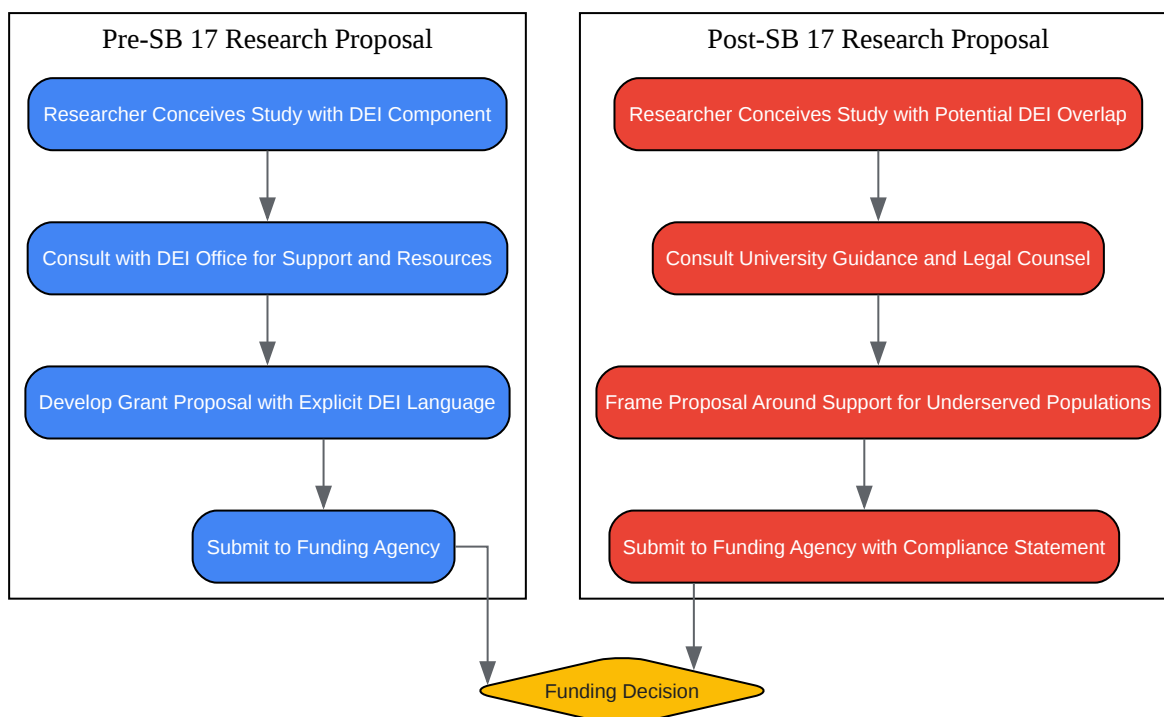
- **Scholarly Research Exemption:** Continue to pursue research on all topics, including those related to DEI, under the protection of the "scholarly research" exemption.
- **Data Collection:** The collection of data on race, ethnicity, and other demographic factors for research purposes is permissible.
- **Publication and Presentation:** The dissemination of research findings, including through publications and conference presentations, is not restricted by SB 17.

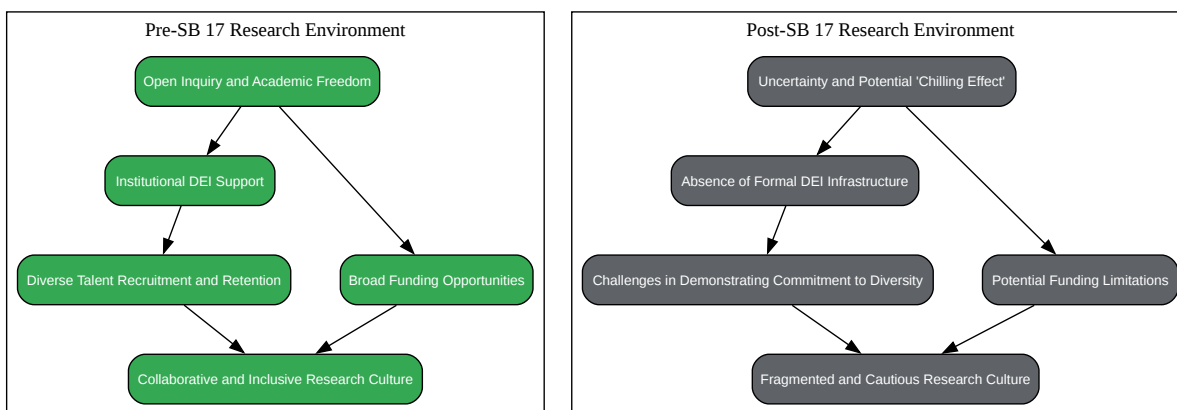
#### Collaboration and Institutional Environment:

- **Student Organizations:** Student-led organizations, which can provide a sense of community and support for researchers from various backgrounds, are not impacted by SB 17.
- **Seek Legal Counsel:** For specific questions regarding compliance, researchers should consult with their institution's legal counsel.

## Visualizing the Impact: Workflows and Environmental Shifts

The following diagrams illustrate the altered landscape for researchers in Texas.





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